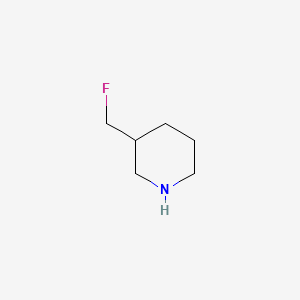

3-(Fluoromethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFQIKQVRXAIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Fluoromethyl Piperidine and Advanced Derivatives

Direct Introduction of the Fluoromethyl Moiety

The direct introduction of a fluoromethyl group onto a pre-existing piperidine (B6355638) ring is a common and versatile strategy. This can be achieved through nucleophilic or electrophilic fluorination reactions, as well as through specialized radiosynthetic techniques.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This is a widely used method for creating carbon-fluorine bonds.

Diethylaminosulfur trifluoride (DAST) is a popular and effective reagent for converting alcohols into their corresponding fluorinated compounds. tcichemicals.comumich.edu The reaction generally proceeds with an inversion of configuration. umich.edu Specifically, DAST can induce ring expansion in certain substrates. For instance, optically active prolinols can be converted into optically active 3-fluoropiperidines. dntb.gov.ua This transformation proceeds through an aziridinium (B1262131) intermediate. dntb.gov.ua

The reaction of N-alkyl-2-alkylprolinols with DAST has been shown to be highly selective, yielding exclusively N-alkyl 3-fluoro-3-alkylpiperidines. umich.edu For example, the treatment of optically active N-tert-butylmethyl-2-alkylprolinols with DAST resulted in the corresponding 3-fluoro-piperidines in good yields (76–87%) with retention of stereochemistry. umich.edu

Table 1: Ring Expansion of N-alkyl-2-alkyl-2-hydroxymethylpyrrolidines with DAST

| Starting Material (N-Alkyl-2-alkylprolinol) | Product (N-Alkyl 3-fluoro-3-alkylpiperidine) | Yield (%) |

|---|---|---|

| N-tert-butylmethyl-2-methylprolinol | N-tert-butylmethyl-3-fluoro-3-methylpiperidine | 87 |

| N-tert-butylmethyl-2-ethylprolinol | N-tert-butylmethyl-3-fluoro-3-ethylpiperidine | 82 |

| N-tert-butylmethyl-2-isopropylprolinol | N-tert-butylmethyl-3-fluoro-3-isopropylpiperidine | 76 |

| N-benzyl-2-methylprolinol | N-benzyl-3-fluoro-3-methylpiperidine | 30 |

| N-methyl-2-methylprolinol | N-methyl-3-fluoro-3-methylpiperidine | 72 |

Data sourced from a study on DAST-induced ring expansions. umich.edu

The most direct application of nucleophilic fluorination for the synthesis of 3-(fluoromethyl)piperidine involves the use of a precursor with a hydroxymethyl group at the 3-position of the piperidine ring. Reagents like DAST can be used to stereospecifically substitute the hydroxyl group with a fluorine atom. tcichemicals.comsci-hub.se The mechanism of this deoxyfluorination involves the attack of the alcohol's hydroxyl group on the electrophilic fluorinating agent, which generates an activated alcohol intermediate and a fluoride ion. The fluoride ion then displaces the leaving group to form the alkyl fluoride. rsc.org

DAST-Mediated Transformations for Fluorinated Piperidine Building Blocks

Electrophilic Fluorination Strategies

Electrophilic fluorination has become an increasingly important method for the synthesis of organofluorine compounds. brynmawr.edu Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. brynmawr.edumdpi.com These reagents have a broad substrate scope and can be used to fluorinate a variety of organic compounds. brynmawr.edu For instance, electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been developed as a method to synthesize 2-(fluoromethyl)pyridines. mdpi.comresearchgate.net While this example pertains to pyridine (B92270), similar strategies could potentially be adapted for piperidine systems.

The challenge in electrophilic fluorination lies in controlling the selectivity of the reaction, especially when the substrate contains other functional groups that can be oxidized. mdpi.com

Radiosynthetic Labeling with Fluorine-18 (B77423) for Functionalized Piperidine Systems

The synthesis of radiolabeled compounds is crucial for positron emission tomography (PET) imaging. Fluorine-18 is a commonly used positron-emitting radionuclide. nih.gov The synthesis of [¹⁸F]-3-fluoromethyl-N-(2-benzothienyl)-cyclohexyl]-piperidine, a potent radioligand for the dopamine (B1211576) re-uptake complex, has been reported. iaea.orgosti.gov This synthesis was achieved through nucleophilic substitution of a bromomethyl precursor with cyclotron-produced no-carrier-added [¹⁸F]fluoride. nih.gov

The development of ¹⁸F-labeled intermediates allows for modular build-up reactions. nih.gov For example, [¹⁸F]FP-β-CIT, an ¹⁸F-labeled nortropane derivative, was synthesized via nucleophilic substitution. nih.gov Another approach involves the use of [¹⁸F]epifluorohydrin for ¹⁸F-fluoroalkylation to produce radiotracers like [¹⁸F]FMISO and [¹⁸F]PM-PBB3. d-nb.info These methods highlight the potential for creating complex ¹⁸F-labeled piperidine derivatives.

Table 2: Examples of ¹⁸F-Labeled Piperidine and Related Derivatives

| Compound | Precursor | Radiosynthesis Method | Radiochemical Yield (decay-corrected) |

|---|---|---|---|

| [¹⁸F]BTCP | 3-bromomethyl-BTCP | Nucleophilic substitution with [¹⁸F]fluoride | 6% |

| [¹⁸F]11a | Bromo-precursor 10a | Aliphatic nucleophilic fluorination | 3-5% |

| [¹⁸F]FMISO | 1,2-epoxypropyl tosylate and 2-nitroimidazole | ¹⁸F-fluoroalkylation via [¹⁸F]epifluorohydrin | 26 ± 7.5% |

| [¹⁸F]PM-PBB3 | 1,2-epoxypropyl tosylate and PBB3 | ¹⁸F-fluoroalkylation via [¹⁸F]epifluorohydrin | 16 ± 3.2% |

Data compiled from studies on radiosynthesis of PET radioligands. nih.govd-nb.infoacs.org

Construction of the Piperidine Core with Integrated Fluoromethyl Functionality

An alternative to direct fluorination is the construction of the piperidine ring with the fluoromethyl group already incorporated into one of the building blocks. This approach can be advantageous for controlling stereochemistry and avoiding issues with functional group compatibility during the fluorination step.

Methods for constructing the piperidine ring are numerous and include ring-closing metathesis, aza-Diels-Alder reactions, and cyclization of linear amines. mdpi.comresearchgate.net For instance, the synthesis of α-trifluoromethyl piperidines has been achieved from tetrahydropyridine (B1245486) derivatives in a three-step sequence involving oxidation to the pyridinium (B92312), nucleophilic trifluoromethylation, and subsequent hydrogenation. researchgate.net While this example focuses on the trifluoromethyl group, the principle can be extended to the fluoromethyl group by using appropriate fluorinated building blocks.

Another strategy involves the ring expansion of smaller heterocyclic systems. As mentioned earlier, the DAST-induced ring expansion of prolinols can yield 3-fluoropiperidines. dntb.gov.ua This method effectively builds the piperidine core while simultaneously introducing the fluorine atom.

Cyclization Reactions

Constructing the piperidine skeleton from non-cyclic starting materials is a fundamental strategy that offers flexibility in introducing substituents. mdpi.com These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

The formation of the piperidine ring from linear molecules is a versatile approach. mdpi.com A common strategy involves the N-heterocyclization of primary amines with diols, catalyzed by metal complexes. organic-chemistry.org Another general method is the one-pot cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org

More advanced methods for creating fluorinated piperidines utilize specialized reagents to induce cyclization of functionalized acyclic precursors. One notable strategy is the cyclization of alkenyl N-tosylamides, promoted by BF₃-activated aryliodine(III) carboxylates, to construct 3-fluoropiperidines. kg.ac.rs This process involves the attack of a BF₃-coordinated hypervalent iodine reagent on the carbon-carbon double bond to form an iodiranium(III) ion. kg.ac.rs This is followed by a diastereodetermining 5-exo-cyclization, which ultimately leads to the piperidine ring after rearrangement and reductive ligand coupling processes. kg.ac.rs

Intramolecular cyclization represents a broad class of reactions where a nucleophilic nitrogen atom attacks an electrophilic center within the same molecule to form the heterocyclic ring. mdpi.com The specific nature of the reactive groups defines the subtype of the cyclization.

Electrophilic and Hypervalent Iodine-Induced Cyclization: Unsaturated amines can undergo intramolecular aminofluorination using hypervalent iodine reagents to yield fluorinated piperidines. beilstein-journals.org For instance, treating homoallylic amines with iodosylbenzene and BF₃·OEt₂ can furnish 3-fluoropyrrolidines, and similar principles can be extended to create six-membered rings. beilstein-journals.org The reaction proceeds through an iodonium (B1229267) species, which is then attacked by the intramolecular nitrogen nucleophile. beilstein-journals.org

Aza-Michael Addition: An intramolecular 1,4-addition of an amine to a tethered Michael acceptor, such as an α,β-unsaturated ketone, is an effective method for forming the piperidine core. mdpi.com This approach has been used to synthesize 2-trifluoromethyl-substituted piperidines with high diastereoselectivity. mdpi.com

Radical-Mediated Cyclization: Radical cyclization offers another pathway to piperidines. For example, 1,6-hydrogen atom transfer in fluorosubstituted aminonitriles, induced by reagents like DIBAL-H, can lead to the formation of chiral piperidines. mdpi.com

| Cyclization Strategy | Description | Precursor Type | Key Reagents/Catalysts | Ref. |

| Hypervalent Iodine Aminofluorination | Intramolecular attack of an amine onto an alkene activated by a hypervalent iodine reagent. | Unsaturated Amine | ArI(OAc)₂, BF₃·OEt₂ | kg.ac.rs, beilstein-journals.org |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitro group. | ω-Amino α,β-unsaturated ketone | Base (e.g., K₂CO₃) | mdpi.com |

| Radical Cyclization | Cyclization involving a nitrogen-centered radical, often via hydrogen atom transfer. | Aminonitriles | DIBAL-H | mdpi.com |

Ring-closing metathesis (RCM) has become a powerful tool for synthesizing carbo- and heterocyclic ring systems, including piperidines. mdpi.com This intramolecular reaction uses a diene precursor and a metal catalyst, typically based on ruthenium, to form a cyclic olefin and a small volatile alkene like ethene. sigmaaldrich.com

The synthesis of a piperidine derivative via RCM involves preparing an acyclic amino-diene, which is then subjected to a metathesis catalyst. mdpi.com For example, a precursor containing two terminal allyl groups can be treated with a Grubbs catalyst to form an unsaturated piperidine ring. mdpi.com This unsaturated intermediate is then hydrogenated to yield the final saturated piperidine. mdpi.com The choice of catalyst is critical for success, especially with sterically hindered or electronically demanding substrates. sigmaaldrich.com

| Catalyst | Structure | Generation | Key Features | Ref. |

| Grubbs Catalyst® G-I | First | High activity, but sensitive to air and moisture. | mdpi.com, sigmaaldrich.com | |

| Grubbs Catalyst® G-II | Second | More stable and higher activity than G-I; tolerates more functional groups. | mdpi.com, sigmaaldrich.com | |

| Hoveyda-Grubbs Catalyst® GH-II | Second | High stability, allowing for easier storage and handling; initiates at room temperature. | mdpi.com, sigmaaldrich.com |

Intramolecular Cyclization Techniques

Reduction of Fluorinated Pyridine Precursors

The hydrogenation of readily available fluorinated pyridine derivatives is a direct and widely used strategy for accessing fluorinated piperidines. nih.gov This approach leverages the vast commercial availability of substituted pyridines. nih.gov, nih.gov

The catalytic hydrogenation of fluoropyridines to the corresponding piperidines can be challenging due to catalyst deactivation and potential defluorination side reactions. acs.org, nih.gov A robust method involves using a palladium on carbon catalyst, specifically Pearlman's catalyst (Pd(OH)₂/C), in the presence of a strong Brønsted acid like aqueous HCl. acs.org, nih.gov The acid is crucial as it protonates the substrate and the product, which prevents catalyst poisoning and suppresses the undesired defluorination, leading to high yields of the desired fluorinated piperidine. acs.org, nih.gov The reaction typically proceeds with cis-selectivity. acs.org Other catalysts, such as platinum(IV) oxide (PtO₂), have also been used for the hydrogenation of substituted pyridines in protic solvents like glacial acetic acid under hydrogen pressure. asianpubs.org

| Precursor | Catalyst | Acid/Solvent | Product | Yield | Ref. |

| 3-Fluoropyridine | 20% Pd(OH)₂/C | aq. HCl / MeOH | 3-Fluoropiperidine | >99% | acs.org, nih.gov |

| 3-Fluoropyridine | 10% Pd/C | aq. HCl / MeOH | 3-Fluoropiperidine | 17% | acs.org, nih.gov |

| 3-Fluoropyridine | 5% Rh/Al₂O₃ | aq. HCl / MeOH | 3-Fluoropiperidine | 28% | acs.org, nih.gov |

| 3-Fluoropyridine | PtO₂ | aq. HCl / MeOH | 3-Fluoropiperidine | 90% | acs.org, nih.gov |

| 3-Fluoropyridine | 20% Pd(OH)₂/C | MeOH (no acid) | 3-Fluoropiperidine | 2% (48% defluorination) | acs.org, nih.gov |

| 2-Chloro-3-(trifluoromethyl)pyridine | PtO₂ | Glacial Acetic Acid | 2-Chloro-3-(trifluoromethyl)piperidine | Not specified | asianpubs.org |

Achieving stereocontrol during the reduction of pyridine precursors is essential for accessing specific enantiomers of chiral piperidines. One effective strategy involves the use of a chiral auxiliary. acs.org, nih.gov An oxazolidine-substituted pyridine, for instance, can be prepared and then subjected to hydrogenation under acidic conditions. nih.gov The existing stereocenter on the auxiliary directs the hydrogenation in a diastereoselective manner. nih.gov Subsequent in-situ cleavage of the auxiliary yields the enantioenriched fluorinated piperidine. nih.gov

Additionally, the choice of catalyst and conditions can influence stereoselectivity. The use of an acidified PtO₂ catalyst has been reported to favor the formation of cis-piperidine derivatives during the hydrogenation of certain pyridine substrates. asianpubs.org Multienzyme systems, combining ene-reductases and alcohol dehydrogenases, represent another advanced approach for the stereoselective reduction of prochiral enones, which could be adapted for piperidine synthesis. acs.org

Catalytic Hydrogenation Methods (e.g., Pd, Pt, Rh catalysts)

Ring Expansion and Rearrangement Processes

Ring expansion and molecular rearrangements represent powerful strategies for transforming readily available cyclic systems into more complex piperidine scaffolds. These methods often proceed through reactive intermediates, enabling the construction of the piperidine ring with a high degree of control over substitution patterns.

The expansion of five-membered pyrrolidine (B122466) rings into six-membered piperidine structures is a well-established and effective synthetic route. mdpi.com This transformation frequently proceeds via the formation of a strained aziridinium intermediate, which is susceptible to nucleophilic attack, leading to ring opening and the formation of the larger piperidine ring. mdpi.comdntb.gov.ua

A common approach involves the use of prolinol derivatives, which can be sourced from the chiral pool, as starting materials. mdpi.com For instance, the treatment of optically active prolinols with diethylaminosulfur trifluoride (DAST) can induce a ring expansion to yield optically active 3-fluoropiperidines. dntb.gov.ua This reaction is proposed to occur through an aziridinium ion, which directs the rearrangement. dntb.gov.ua Similarly, stereoselective rearrangements of (trifluoromethyl)prolinols have been utilized to synthesize enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. acs.org This method also relies on the formation of an aziridinium intermediate from L-proline, with subsequent regio- and diastereoselective ring opening by various nucleophiles. acs.org

Another variation of this strategy involves activating the hydroxyl group of a 2-(hydroxymethyl)pyrrolidine derivative, typically by converting it into a good leaving group such as a mesylate. The subsequent intramolecular nucleophilic substitution by the ring nitrogen forms the bicyclic aziridinium intermediate, which is then opened by an external nucleophile to furnish the 3-substituted piperidine. This has been demonstrated in the preparation of optically active 3-substituted 1-benzylpiperidines from 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine. psu.edu These methodologies provide a versatile platform for accessing a range of substituted piperidines, including fluorinated analogues. mdpi.comscienceopen.com

Table 1: Examples of Ring Expansion from Pyrrolidine Derivatives

| Starting Material (Pyrrolidine Derivative) | Reagent/Condition | Key Intermediate | Product (Piperidine Derivative) | Reference |

| Optically Active Prolinol | DAST | Aziridinium Ion | Optically Active 3-Fluoropiperidine | dntb.gov.ua |

| (Trifluoromethyl)prolinol | Not specified | Aziridinium Ion | Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidine | acs.org |

| 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | Various Nucleophiles | Aziridinium Ion | Optically Active 3-Substituted 1-Benzylpiperidine | psu.edu |

The rearrangement of β-amino alcohols provides a stereoselective pathway to substituted piperidines. This process is particularly notable as it can be achieved with high enantiomeric excess using only a catalytic amount of an activating agent, such as trifluoroacetic anhydride. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of an aziridinium intermediate, which is generated in situ from the β-amino alcohol. organic-chemistry.org

In a typical procedure, a linear N,N-dibenzyl β-amino alcohol or a cyclic derivative like N-benzyl prolinol is treated with a substoichiometric quantity of trifluoroacetic anhydride. organic-chemistry.org This activates the hydroxyl group, facilitating its displacement by the nitrogen atom to form the transient aziridinium ion. Subsequent hydrolysis or reaction with a nucleophile opens the strained three-membered ring to yield a rearranged β-amino alcohol or a cyclic amine like 3-hydroxypiperidine. organic-chemistry.org This method is highly efficient, affording products in high yields and preserving the stereochemical integrity of the starting material. organic-chemistry.org The principle of stereospecific rearrangement via aziridinium intermediates is a fundamental concept in the synthesis of various nitrogen-containing heterocycles. acs.org

From Five-Membered Ring Systems

Multicomponent Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular architectures like the piperidine ring in a single synthetic operation. mdpi.comrsc.org These reactions combine three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants. mdpi.com

A notable example is the synthesis of highly substituted 2-trifluoromethylpiperidines. mdpi.comresearchgate.net This reaction involves the condensation of four components: an isoxazole (B147169), a trifluoromethylketoester, an aldehyde, and ammonium (B1175870) acetate. mdpi.comresearchgate.net The isoxazole reacts with the enolized β-ketoester, and the resulting intermediate then combines with an imine (formed from the aldehyde and ammonia). A final intramolecular attack of the amino group onto the highly reactive trifluoromethylketone moiety closes the ring to form the piperidine scaffold. researchgate.net Such MCRs are advantageous as they can rapidly generate libraries of structurally diverse piperidines from simple precursors. researchgate.netmathnet.ru Other MCRs, such as cascade radical cyclizations or double Mannich reactions, have also been developed to access polysubstituted tetrahydropyridines and fused piperidine systems. rsc.org

Table 2: Four-Component Synthesis of a Trifluoromethylpiperidine Derivative

| Component 1 | Component 2 | Component 3 | Component 4 | Conditions | Product | Reference |

| Isoxazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aromatic Aldehyde | Ammonium Acetate | Ethanol, Reflux | Ethyl 4,6-diaryl-2-hydroxy-5-nitro-2-(trifluoromethyl)piperidine-3-carboxylate | mdpi.comresearchgate.net |

Advanced Amination Strategies for Ring Formation

Modern synthetic chemistry has produced a variety of advanced amination strategies for the formation of the piperidine ring, moving beyond classical methods. These techniques often employ transition metal catalysis to achieve high selectivity and functional group tolerance. nih.govnih.gov

One such strategy is the oxidative amination of unactivated alkenes. For example, gold(I)-catalyzed difunctionalization of an alkene can simultaneously form the N-heterocycle and introduce an oxygen-containing substituent. mdpi.comnih.gov Palladium catalysis has also been developed for the enantioselective intramolecular aminohydroxylation of alkenes, providing a route to chiral piperidines. mdpi.com

Double reductive amination of dialdehydes, such as glutaric dialdehyde, with primary amines is another effective method for piperidine synthesis. nih.gov This can be achieved using ruthenium(II) catalysis or through microwave-mediated Leuckart conditions. nih.gov

A particularly innovative approach is the reductive transamination of pyridinium salts. nih.gov In this rhodium-catalyzed process, a pyridinium salt is first reduced to a dihydropyridine (B1217469) intermediate. This intermediate is then hydrolyzed in situ to a dicarbonyl compound. Subsequent reductive amination with an external amine, followed by an intramolecular reductive amination, closes the ring to form the N-aryl piperidine product. nih.gov This method effectively allows for the synthesis of N-aryl piperidines from readily available pyridine precursors. nih.gov

Stereoselective Synthesis of 3-(Fluoromethyl)piperidine Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of 3-substituted piperidine analogues, including those with fluoromethyl groups, is of paramount importance in medicinal chemistry. nih.govacs.org

A variety of powerful asymmetric synthesis strategies have been developed to access enantioenriched 3-substituted piperidines. nih.govacs.org These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One leading approach is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgresearcher.life This method couples arylboronic acids with pyridine derivatives that have been partially reduced and protected. The key carbometalation step proceeds with high yield and excellent enantioselectivity, providing access to a wide array of enantioenriched 3-aryl and 3-vinyl tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. acs.org This strategy has been successfully applied to the synthesis of precursors for clinically used drugs, demonstrating its utility. researcher.life

Chemo-enzymatic methods offer a green and highly selective alternative. nih.gov A general approach for the asymmetric dearomatization of activated pyridines involves a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase. nih.gov This biocatalytic system converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemical control. nih.gov

Other asymmetric strategies include condensation reactions induced by exocyclic chirality and the stereoselective rearrangement of chiral precursors like (trifluoromethyl)prolinols. acs.orgrsc.org The synthesis of optically active trifluoromethylated piperidines has also been achieved via asymmetric Michael additions, followed by stereoselective radical cyclization. acs.org These diverse approaches provide a robust toolkit for the synthesis of specific enantiomers of 3-(fluoromethyl)piperidine and its analogues.

Table 3: Comparison of Asymmetric Synthesis Methods for 3-Substituted Piperidines

| Method | Catalyst/Enzyme | Key Transformation | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Reductive Heck | Rhodium Complex with Chiral Ligand | Asymmetric carbometalation of a dihydropyridine | High (often >90%) | acs.orgresearcher.life |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Stereoselective reduction of an ene imine | High | nih.gov |

| Asymmetric Condensation | Chiral Amine Auxiliary | Exocyclic chirality-induced NAE condensation | >95% | rsc.org |

| Asymmetric Michael Addition / Radical Cyclization | SAMP-Hydrazone | Asymmetric conjugate addition followed by cyclization | Good (92% for a related product) | acs.org |

Diastereoselective Control in Fluorinated Piperidine Formation

The introduction of a fluoromethyl group at the C3-position of the piperidine ring creates a chiral center, necessitating stereocontrolled synthetic strategies to access specific diastereomers, particularly when other substituents are present. Diastereoselective control is crucial as the spatial arrangement of substituents significantly influences the pharmacological and physicochemical properties of the resulting molecule. Researchers have developed several methodologies to govern the relative stereochemistry during the formation of fluorinated piperidines.

An indirect yet effective approach for achieving diastereoselectivity at the C3 position involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate. d-nb.infonih.gov This strategy circumvents the challenge of direct C-H functionalization at the C3 position, which is electronically deactivated by the inductive effect of the nitrogen atom. d-nb.infonih.gov

Another powerful strategy is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This method allows for the rapid synthesis of a variety of chiral piperidines, including fluorinated derivatives, with excellent diastereoselectivities. bohrium.com By using a chiral primary amine, such as (R)-1-phenylethylamine, chirality is induced on the piperidine ring during the reduction process. bohrium.com This approach has proven effective for creating highly functionalized piperidines from simple starting materials. bohrium.com

Furthermore, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been achieved, which can then be converted to their corresponding fluoromethyl analogues via fluorination with diethylaminosulfur trifluoride (DAST). researchgate.net The key to controlling the C3-C4 relative stereochemistry in these syntheses lies in either the alkoxymethylation of a specific metalloenamine intermediate or the nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile. researchgate.net

Table 1: Examples of Diastereoselective Syntheses of Fluorinated Piperidine Precursors

| Method | Key Reaction | Starting Material | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Indirect C3-Functionalization | Asymmetric cyclopropanation followed by reductive ring-opening | N-Boc-tetrahydropyridine | 3-Substituted piperidine analogue | High d.r. | d-nb.infonih.gov |

| Asymmetric Reductive Transamination | Rhodium-catalyzed reaction with a chiral amine | N-ethylpyridinium salts | Chiral fluoropiperidines | High d.r. | bohrium.com |

| Functionalization and Subsequent Fluorination | Alkoxymethylation of a metalloenamine | 4-Aryl-3-methyl-1,2,3,6-tetrahydropyridine | (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol | Diastereoselective | researchgate.net |

| Functionalization and Subsequent Fluorination | Nucleophilic substitution with deprotonated piperidinenitrile | Fluoroarene and 3-methyl-4-piperidinenitrile | (3R,4R)-4-Aryl-3-methyl-4-piperidinemethanol | Diastereoselective | researchgate.net |

Chiral Pool Synthesis and Enantio-enrichment

Accessing enantiomerically pure forms of 3-(fluoromethyl)piperidine and its derivatives is paramount for developing selective therapeutic agents. Chiral pool synthesis, which utilizes readily available, enantiopure natural products like amino acids or carbohydrates as starting materials, is a cornerstone of this effort. unibo.it This approach preserves the inherent chirality of the starting material throughout the synthetic sequence to yield an enantiomerically enriched final product. unibo.it

One notable example involves the enantioselective synthesis of 3-amino-5-fluoropiperidines and 3-amino-5,5-difluoropiperidines through the ring enlargement of prolinols. nih.gov Prolinols, derived from the natural amino acid proline, serve as the chiral source. This methodology provides a reliable route to libraries of fluorinated aminopiperidines with defined stereochemistry. nih.gov Similarly, the asymmetric synthesis of (trifluoromethyl)pipecolic acids has been achieved starting from a fluoral hemiacetal, where the key step is a highly stereoselective intramolecular Mannich reaction of a homochiral β-amino ketal. researchgate.net

Beyond the chiral pool, methods for enantio-enrichment and asymmetric catalysis are vital. Biocatalytic desymmetrization has emerged as a powerful tool. For instance, an enantioselective approach to fluorinated piperidines was developed using a biocatalytic desymmetrization step, which, combined with photochemical decarboxylative fluorination, enabled the large-scale production of a single enantiomer of a fluorinated piperidine carboxylic acid with high enantiomeric and diastereomeric excess. acs.org

Organocatalysis also offers a robust platform for enantioselective synthesis. A highly enantioselective organocatalytic aza-Michael addition of 4-nitro-pyrazole to an ethyl (E)-2,2-difluoro-5-oxopent-3-enoate was developed. acs.orgnih.gov This reaction facilitated a concise, four-step stereoselective synthesis of a highly functionalized difluoro-pyrazolo-piperidine intermediate, showcasing the power of organocatalysis in constructing complex chiral fluorinated heterocycles. acs.orgnih.gov The use of chiral auxiliaries, which are temporarily attached to the substrate to direct a diastereoselective reaction before being cleaved, represents another classic and effective strategy for asymmetric induction. wikipedia.orgscribd.com

Table 2: Strategies for Chiral Pool Synthesis and Enantio-enrichment of Fluorinated Piperidines

| Strategy | Key Reaction/Method | Chiral Source/Catalyst | Product Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | Ring enlargement of prolinols | Prolinols (from Proline) | 3-Amino-5-fluoropiperidines | Enantioselective | nih.gov |

| Biocatalysis | Biocatalytic desymmetrization | Enzyme | (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid | >98% de, >96% ee | acs.org |

| Organocatalysis | Aza-Michael addition | Chiral organocatalyst | 3,3-Difluoro-4-pyrazolo-piperidine derivative | Highly enantioselective | acs.orgnih.gov |

| Asymmetric Synthesis | Intramolecular Mannich reaction | Homochiral β-amino ketal | (Trifluoromethyl)pipecolic acids | Highly stereoselective | researchgate.net |

Advanced Derivatization and Functionalization of the 3 Fluoromethyl Piperidine Scaffold

Modification at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for derivatization, enabling the introduction of a wide array of substituents that can modulate a molecule's properties. Common modifications include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. For instance, reductive amination is a widely used method. In a typical procedure, 3-(fluoromethyl)piperidine can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding N-alkylated product. Another approach is the direct reaction with alkyl halides, often in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov

N-Acylation: The piperidine nitrogen can readily react with acylating agents such as acid chlorides or anhydrides to form amides. These reactions are typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. The resulting amide bond can be crucial for interacting with biological targets. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.

Table 1: Examples of N-Substituent Effects on Biological Activity

| N-Substituent | Resulting Compound Class | Impact on Properties |

|---|---|---|

| 3-pyridylmethyl | Farnesyltransferase Inhibitor | Important for FTase inhibition. acs.org |

| Benzyl | GlyT1 Inhibitor | Can influence potency and selectivity. nih.gov |

Functional Group Interconversions on the Fluoromethyl Moiety

The fluoromethyl group (-CH2F) itself can undergo certain chemical transformations, although the high strength of the C-F bond can make these reactions challenging.

Hydrolysis: Under harsh acidic or basic conditions, the fluoromethyl group can potentially be hydrolyzed to a hydroxymethyl group (-CH2OH). However, this transformation often requires forcing conditions and may not be compatible with other functional groups in the molecule.

Further Fluorination: While less common for a monofluoromethyl group, it is theoretically possible to replace the hydrogen atoms with additional fluorine atoms to yield difluoromethyl (-CHF2) or trifluoromethyl (-CF3) groups. This would require specialized and highly reactive fluorinating agents.

Displacement: Nucleophilic displacement of the fluorine atom is generally difficult due to the strength of the C-F bond. However, under specific conditions, such as activation by a neighboring group, this transformation may be possible. vanderbilt.edu

Introduction of Substituents at Other Ring Positions

Modifying the carbon framework of the piperidine ring is a key strategy for exploring the chemical space around the 3-(fluoromethyl)piperidine scaffold.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.netnsf.gov

Directed C-H Activation: By installing a directing group on the piperidine nitrogen, it is possible to selectively activate and functionalize specific C-H bonds on the ring. For example, a picolinamide (B142947) directing group can facilitate palladium-catalyzed arylation at the C5 position. acs.org The choice of the directing group and catalyst system is crucial for achieving high regioselectivity and stereoselectivity. acs.org

Table 2: C-H Functionalization Approaches for Piperidines

| Method | Position | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Lithiation/Negishi Coupling | α-position | s-BuLi, ZnCl2, Pd catalyst | Requires N-Boc protection. researchgate.netnsf.gov |

| Pd-catalyzed Arylation | C5-position | Pd(OAc)2, picolinamide directing group | High regioselectivity. acs.org |

The introduction of activating groups onto the piperidine ring can facilitate further derivatization.

α-Lithiation: The C-H bonds adjacent to the nitrogen (α-positions) can be deprotonated using strong bases like organolithium reagents, especially when the nitrogen is protected with an electron-withdrawing group like Boc. The resulting organolithium species can then react with various electrophiles to introduce substituents at the α-position. researchgate.net

Enamine Chemistry: Piperidines can be converted into enamines by reaction with ketones or aldehydes. wikipedia.org These enamines can then undergo reactions such as alkylation or acylation at the β-carbon, followed by hydrolysis to regenerate the substituted piperidine.

[4+2] Cycloaddition (Aza-Diels-Alder): Imines derived from piperidine precursors can act as dienophiles in aza-Diels-Alder reactions, leading to the formation of more complex, fused ring systems. mdpi.com

C-H Functionalization Methodologies

Development of Conformationally Restricted Piperidine Systems

Constraining the conformation of the piperidine ring can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. acs.org

Spirocyclization: The synthesis of spirocyclic piperidines, where one of the ring carbons is part of another ring system, is a common strategy to introduce conformational rigidity. For example, the synthesis of 2-azaspiro[3.3]heptane scaffolds provides conformationally restricted analogues of piperidine. colab.ws

Bridged Systems: Creating bicyclic structures by bridging two non-adjacent atoms of the piperidine ring is another effective method. An example is the formation of 8-oxa-3-azabicyclo[3.2.1]octane systems. acs.org

Introduction of Bulky Substituents: The strategic placement of bulky substituents on the piperidine ring can lock it into a preferred chair conformation, thereby restricting its conformational flexibility. researchgate.net Computational studies and NMR analysis are often used to determine the conformational preferences of these substituted piperidines. researchgate.net

Table 3: Examples of Conformationally Restricted Piperidine Analogues

| Strategy | Resulting Scaffold | Rationale |

|---|---|---|

| Spirocyclization | 2-Azaspiro[3.3]heptane | Introduces rigidity and 3D character. colab.ws |

| Bridging | 8-Oxa-3-azabicyclo[3.2.1]octane | Reduces conformational flexibility. acs.org |

Applications of 3 Fluoromethyl Piperidine and Its Analogues in Advanced Chemical Research

Utility as Building Blocks in Complex Molecule Synthesis

The unique structural and electronic properties of fluorinated piperidines make them attractive starting materials for constructing intricate molecular frameworks. Their conformational preferences and the reactivity imparted by the fluorine atom are leveraged by synthetic chemists to access novel chemical space.

Spirocycles, characterized by two rings sharing a single atom, have gained significant attention in drug discovery due to their three-dimensional nature, which can lead to improved physicochemical and metabolic properties. researchgate.net Piperidine (B6355638) derivatives are frequently used as foundational components in the synthesis of azaspirocycles—nitrogen-containing spirocyclic compounds found in many natural products and pharmaceuticals. cardiff.ac.uk

The synthesis of spirocyclic scaffolds often involves the creation of a quaternary carbon center, a significant synthetic challenge. cardiff.ac.uk Methodologies for constructing these systems include alkylation, condensation reactions, and ring-closing metathesis. cardiff.ac.uk Research has focused on creating novel spirocyclic building blocks intended for compound libraries, where a piperidine ring is fused to another carbocyclic or heterocyclic ring. For instance, a series of novel racemic spirocyclic scaffolds, including those derived from 3-piperidone, have been developed to provide incremental changes in the spatial orientation of diversity elements for biological screening. researchgate.net These scaffolds, rich in sp3 carbon content, are crucial for the three-dimensional exploration of chemical space. researchgate.net The synthesis of spiro-piperidines can be achieved through acid-catalyzed hydroamination/cyclization of appropriately designed amino-alkenes. cardiff.ac.uk While direct examples detailing the use of 3-(fluoromethyl)piperidine in these specific syntheses are emerging, the established routes for creating spiro-piperidines provide a clear blueprint for its future application as a precursor to novel, fluorinated spirocyclic systems.

The piperidine motif is a ubiquitous structural feature in a vast number of alkaloid natural products. researchgate.net The enantioselective synthesis of piperidine-containing natural products often relies on versatile chiral intermediates. acs.org Chiral oxazolopiperidone lactams, for example, serve as flexible precursors for synthesizing a variety of substituted piperidines. acs.org The introduction of a fluoromethyl group at the 3-position of the piperidine ring can create analogues of natural products with potentially enhanced biological profiles. The fluoromethyl group can act as a bioisostere for a methyl or hydroxyl group, altering the parent molecule's properties while retaining its core structure for biological recognition. Synthetic strategies toward α-trifluoromethyl piperidines, which are closely related analogues, include ring expansion of (trifluoromethyl)prolinols, offering a pathway to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. researchgate.net These methods highlight the potential for incorporating fluorinated groups into piperidine scaffolds destined for the synthesis of complex natural product analogues.

Precursors for Polycyclic and Spirocyclic Systems

Role in Medicinal Chemistry Precursor Research

In medicinal chemistry, the strategic replacement of atoms or groups with bioisosteres is a fundamental approach to optimizing lead compounds. sci-hub.se Fluorine and fluorinated groups are widely used for this purpose, and 3-(fluoromethyl)piperidine serves as a key precursor in this context. researchgate.net

The piperidine scaffold is a core component of ligands for a wide range of biological targets. researchgate.net Introducing a fluoromethyl or trifluoromethyl group can enhance binding affinity, improve selectivity, and increase metabolic stability. researchgate.net

Derivatives of fluorinated piperidines have been investigated as modulators for several important receptor systems:

Dopamine (B1211576) Receptors : Substituted 4-phenyl-N-alkyl-piperidines are known to modulate dopamine neurotransmission. google.com Specifically, compounds like 4-[3-fluoro-5-(trifluoromethyl)phenyl-]1-propylpiperidine have been synthesized as part of efforts to develop dopaminergic stabilizers for treating CNS disorders. google.com

Serotonin (B10506) (5-HT) Receptors : 3-(Trifluoromethyl)piperidine (B1302779) has been used as a reactant in the synthesis of ligands for the 5-HT7 receptor. sigmaaldrich.com Furthermore, studies on 3-(3-(piperidin-1-yl)propyl)indoles, which are 5-HT1D receptor ligands, have shown that incorporating fluorine into the piperidine ring can significantly alter basicity and improve pharmacokinetic profiles. acs.org

Chemokine Receptors : In the development of allosteric modulators for the CXCR3 receptor, complex molecules incorporating a 2-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine moiety have been synthesized. researchgate.net These compounds are investigated for their potential in treating inflammatory and autoimmune diseases. researchgate.net

NMDA Receptors : To develop ligands for the open channel of the N-methyl-D-aspartate (NMDA) receptor, researchers have explored N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines. nih.gov These studies aim to create agents for understanding neuropsychiatric disorders like Alzheimer's disease and schizophrenia. nih.gov

The following table summarizes examples of biological targets and the role of the fluorinated piperidine precursors.

| Biological Target | Precursor/Analogue | Role/Application | Citation(s) |

| Dopamine Neurotransmission | 4-[3-Fluoro-5-(trifluoromethyl)phenyl-]1-propylpiperidine | Development of dopaminergic stabilizers for CNS disorders. | google.com |

| 5-HT7 Receptor | 3-(Trifluoromethyl)piperidine | Reactant for the synthesis of receptor ligands. | sigmaaldrich.com |

| 5-HT1D Receptor | Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | Modulation of basicity (pKa) to improve oral absorption. | acs.org |

| CXCR3 Receptor | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine derivatives | Negative allosteric modulators for inflammatory diseases. | researchgate.net |

| NMDA Receptor | N'-3-(Trifluoromethyl)phenyl guanidine (B92328) derivatives | High-affinity ligands for the PCP binding site. | nih.gov |

| Metabotropic Glutamate Receptor 4 | 3-(Trifluoromethyl)piperidine | Reactant for synthesis of positive allosteric modulators. | sigmaaldrich.com |

Bioisosterism, the replacement of a part of a molecule with another group having similar physical or chemical properties, is a cornerstone of rational drug design. acs.org The substitution of a hydrogen atom or a methyl group with a fluorine atom or a fluoromethyl/trifluoromethyl group is a common and effective strategy. acs.org

The key principles and effects of using fluorinated moieties on a piperidine ring include:

Steric and Electronic Effects : Fluorine is sterically similar to hydrogen (van der Waals radii of 1.35 Å vs. 1.2 Å), meaning its introduction causes minimal steric disruption. acs.org However, as the most electronegative element, it exerts a powerful inductive electron-withdrawing effect, which can significantly alter the properties of the molecule. acs.org

Modulation of Basicity (pKa) : The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, making it less basic. This effect is dependent on the position and stereochemistry of the fluorine atom. For example, placing a fluorine atom on the piperidine ring beta to the amine resulted in different pKa values for the cis (axial fluorine) and trans (equatorial fluorine) isomers. This modulation of basicity can dramatically influence properties like oral absorption and bioavailability. acs.org

Metabolic Stability : A C-H bond is often a site of metabolic oxidation by cytochrome P450 enzymes. Replacing hydrogen with fluorine, which forms a much stronger C-F bond, can block this metabolic "soft spot," thereby increasing the metabolic stability and half-life of a drug candidate. acs.org The trifluoromethyl group is often used to protect a reactive methyl group from such metabolic oxidation. mdpi.com

Enhanced Binding Affinity : The introduction of fluorine can enhance binding affinity to target proteins. This can be due to favorable electrostatic interactions with the receptor or by influencing the conformation of the molecule to better fit the binding site. researchgate.net

Development of Ligands and Modulators for Biological Targets

Applications in Radiochemistry and Molecular Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological processes in vivo. mdpi.com This technique requires radioligands labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([18F]) due to its favorable half-life (109.8 min) and low positron energy. mdpi.com

The development of PET radioligands based on fluorinated piperidine structures is an active area of research. The goal is to create tracers that can image neuroreceptors or other targets in the brain and other organs. For example, research into imaging the NMDA receptor has involved attempts to label ligands with [18F]. mdpi.com An early attempt with [18F]fluoro-methyl-MK801 showed uptake in the brain but lacked the specific binding necessary for a viable imaging agent. mdpi.com

A significant challenge in this field is the potential for in vivo radiodefluorination, where the C-F bond is broken, leading to loss of the radiolabel from the targeting molecule. acs.org For instance, the radioligand [18F]SP203, which contains a (fluoromethyl)-thiazole group, was found to undergo defluorination in the rat brain. acs.org

Despite these challenges, the development of novel methods for 18F-labeling continues. Prosthetic groups like 3-[18F]fluoropropanesulfonyl chloride are being investigated for their ability to reliably label amines, which are present in piperidine derivatives, under mild conditions. researchgate.net In the search for PET radioligands for the Colony-Stimulating Factor 1 Receptor (CSF1R), fluoromethyl analogues of known inhibitors have been synthesized and labeled with carbon-11 (B1219553) to assess their potential. researchgate.net These studies underscore the importance of fluorinated piperidine precursors in the ongoing effort to develop new molecular imaging agents for research and clinical diagnostics. nih.gov

Synthesis of Positron Emission Tomography (PET) Radioligands

The introduction of a positron-emitting isotope, most commonly Fluorine-18, into molecules containing the 3-(fluoromethyl)piperidine core allows for the in-vivo visualization and quantification of biological targets using PET imaging. This non-invasive technique is crucial for understanding disease mechanisms and developing new therapeutics.

The synthesis of ¹⁸F-labeled radioligands is a critical step in PET probe development. For derivatives of 3-(fluoromethyl)piperidine, the primary strategy involves the late-stage introduction of the ¹⁸F isotope via nucleophilic substitution reactions. nih.gov This approach is favored because the short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures. nih.gov

Common strategies include:

Nucleophilic Substitution on Precursors: A widely used method involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a good leaving group. nih.gov For instance, the synthesis of 3-[¹⁸F]fluoromethyl-BTCP, an analogue of 3-fluoromethyl-1-[1-(2-benzothienyl)-cyclohexyl]-piperidine, was achieved through nucleophilic substitution on its 3-bromomethyl-BTCP precursor. nih.govosti.gov This reaction yielded the desired radioligand with a radiochemical yield of 6% (decay-corrected). nih.gov

Use of [¹⁸F]Fluoromethylating Agents: An alternative to direct fluorination is the use of small, pre-labeled building blocks. Reagents such as [¹⁸F]fluoromethyl bromide, [¹⁸F]fluoromethyl iodide, and [¹⁸F]fluoromethyl tosylate are synthesized and then coupled to a suitable substrate. rsc.org [¹⁸F]Fluoromethyl tosylate has gained popularity due to its ease of handling compared to its more volatile bromo and iodo counterparts. rsc.org These agents can be used for various alkylation reactions (N-, O-, S-, and P-alkylation) to introduce the [¹⁸F]fluoromethyl group onto a larger molecule. rsc.org

Leaving Group Choice: The efficiency of nucleophilic aromatic substitution for ¹⁸F-labeling depends on the activation of the aromatic ring by electron-withdrawing groups and the choice of leaving group. nih.gov Trimethylammonium salts and nitro groups are common and effective leaving groups for this purpose. nih.gov The radiolabeling of 1,4-disubstituted 3-[¹⁸F]fluoro-piperidines has been studied, demonstrating that incorporation yields are influenced by the nature of the substituents on the piperidine nitrogen. osti.gov Electron-donating N-substituents generally result in good yields, while electron-withdrawing groups can lead to more variable outcomes. osti.gov

Table 1: Comparison of ¹⁸F-Fluoromethylation Strategies

| Strategy | Precursor/Reagent | Common Leaving Group(s) | Typical Conditions | Advantages |

| Direct Nucleophilic Substitution | Molecule with leaving group at the methyl position | Bromo, Tosyl | Nucleophilic [¹⁸F]fluoride | Direct, one-step labeling of the final or near-final molecule. |

| Building Block Approach | [¹⁸F]Fluoromethyl tosylate | Tosylate | Reaction with amine, phenol, thiol, etc. | Milder reaction conditions; reagent is less volatile than alternatives. rsc.org |

| Aromatic Substitution | Activated aryl ring | Nitro (-NO₂), Trimethylammonium (-NMe₃⁺) | High temperatures (DMSO/DMF solvent) | Allows labeling of aromatic systems. nih.gov |

The 3-(fluoromethyl)piperidine moiety has been incorporated into various molecular structures to create novel PET probes for imaging different biological targets, especially within the central nervous system.

Dopamine Transporter (DAT) Imaging: An early example is 3-[¹⁸F]fluoromethyl-BTCP, which was developed to visualize the dopamine transporter. nih.govosti.gov In vivo studies in baboons showed that the probe accumulated in brain regions rich in catecholamine reuptake sites, such as the caudate-putamen and thalamus. nih.gov However, its utility was limited by high non-specific binding in vivo, which made it difficult to obtain a clear signal for the dopamine reuptake system. nih.govosti.gov

NMDA Receptor Imaging: Significant effort has been directed towards developing probes for the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. The 3-fluoro-piperidine structure has been identified as a valuable building block for creating antagonists for the NR2B subunit of the NMDA receptor. osti.gov Several 1,4-disubstituted 3-[¹⁸F]fluoro-piperidine derivatives were synthesized and evaluated as potential PET radiotracers for these receptors. osti.gov While these specific probes showed minimal brain uptake, the ¹⁸F label on the 3-position of the piperidine ring proved to be metabolically stable, with no radio-defluorination observed. osti.gov This stability highlights the potential of the 1,4-disubstituted 3-[¹⁸F]fluoro-piperidine moiety for developing other CNS-targeted radiotracers. osti.gov

Other CNS Targets: The benzoylpiperidine fragment, often functionalized with fluorine, is considered a privileged structure in medicinal chemistry for targeting CNS receptors. mdpi.com For example, dual 5-HT₇/5-HT₂A receptor antagonists containing a fluorine atom were radiolabeled with ¹⁸F to assess their ability to cross the blood-brain barrier via PET imaging in primates. mdpi.com

Strategies for Fluorine-18 Incorporation

Exploration of Other Isotopically Enriched Analogues

Beyond Fluorine-18, other isotopes can be incorporated into 3-(fluoromethyl)piperidine derivatives for various research applications. These isotopically enriched compounds can serve as analytical tools or probes in biological assays. google.com

Patent literature describes the potential for creating analogues by replacing atoms in the structure with their heavier isotopes. google.com This includes:

Hydrogen Isotopes: Replacement of hydrogen with deuterium (B1214612) (²H) or tritium (B154650) (³H).

Carbon Isotopes: Replacement of carbon with Carbon-11 (¹¹C), Carbon-13 (¹³C), or Carbon-14 (¹⁴C).

Nitrogen Isotopes: Replacement of nitrogen with Nitrogen-13 (¹³N) or Nitrogen-15 (¹⁵N).

While specific examples focused solely on 3-(fluoromethyl)piperidine are not extensively detailed in the provided literature, the general principle is well-established. For instance, [¹¹C]CPPC, a PET radioligand for the colony-stimulating factor 1 receptor (CSF1R), contains a piperidine ring and is labeled with Carbon-11. acs.org The development of such compounds often involves optimizing the radiosynthesis using precursors like [¹¹C]iodomethane or [¹¹C]methyl triflate. acs.org The exploration of such isotopically enriched analogues of 3-(fluoromethyl)piperidine could provide valuable tools for metabolic studies, quantitative autoradiography, and as standards in mass spectrometry-based assays.

Catalysis and Material Science Applications of Piperidine Derivatives

The piperidine ring is a versatile building block not only in pharmaceuticals but also in the fields of catalysis and material science. biosynce.comscbt.com Its derivatives are utilized for their basicity, structural role, and ability to influence the properties of larger molecules and polymers. atamanchemicals.comijnrd.org

Catalysis: Piperidine and its derivatives often function as mild organic base catalysts in a variety of chemical reactions, such as Knoevenagel condensations and Mannich reactions. atamanchemicals.com In polymer chemistry, piperidine can act as a catalyst to promote the reaction between isocyanates and polyols in the synthesis of polyurethanes. biosynce.com More complex piperidine derivatives are also explored in advanced catalytic systems. For example, rhodium catalysts have been used for the C-H functionalization of the piperidine ring itself, allowing for selective synthesis of complex molecules. nih.gov Additionally, lipase-catalyzed multicomponent reactions have been developed for the biocatalytic synthesis of clinically valuable piperidines. rsc.org

Material Science: In material science, piperidine derivatives are incorporated into polymers to enhance their properties. biosynce.com They are fundamental components in the production of Hindered Amine Light Stabilizers (HALS), which are used to protect plastics and polymers from degradation caused by UV light and oxidation. atamanchemicals.com The incorporation of piperidine-modified polymers can lead to improved mechanical properties, such as increased flexibility and toughness. biosynce.com Furthermore, some derivatives have been investigated for their use in photoconductive materials and for the modification of electrode surfaces, though these applications are more specialized. atamanchemicals.com

Applications in Analytical Derivatization

In analytical chemistry, chemical derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods like mass spectrometry (MS) or chromatography. magtech.com.cn This process can enhance ionization efficiency, improve chromatographic separation, and allow for the differentiation of isomers. magtech.com.cngreyhoundchrom.com

While specific applications using 3-(fluoromethyl)piperidine as a derivatizing agent are not prominent, the piperidine functional group itself can be a target for derivatization or part of a derivatizing reagent. Reagents that specifically target primary and secondary amines are common. For example, various reagents are used to modify primary amines or hydroxyl groups in target molecules to improve their detection by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. mdpi.com Given that 3-(fluoromethyl)piperidine is a secondary amine, it could theoretically be a target for such derivatization reactions if it were present as an analyte in a complex mixture. Conversely, a molecule containing the piperidine scaffold could be designed as a derivatizing agent to introduce a specific tag to an analyte for targeted analysis.

Computational and Spectroscopic Investigations of 3 Fluoromethyl Piperidine Systems

Conformational Analysis and Stereochemical Elucidation

The introduction of fluorine into piperidine (B6355638) rings significantly influences their three-dimensional structure, a factor of great interest in fields like medicinal chemistry where molecular conformation is critical for biological activity. beilstein-journals.orgacs.org

Understanding Conformational Preferences of Fluorinated Piperidines

The conformational behavior of fluorinated piperidines is a subject of detailed study, employing both experimental techniques like NMR spectroscopy and computational methods. d-nb.info These investigations have revealed that the preferences for axial or equatorial positioning of fluorine substituents are governed by a complex interplay of factors. d-nb.infonih.gov Delocalization forces, including charge-dipole interactions and hyperconjugation, are key drivers in determining the conformational landscape. nih.govresearchgate.net

For instance, in protonated fluoropiperidines, a stabilizing interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (C-F) often favors an axial conformation. beilstein-journals.orgresearchgate.net This through-space electrostatic attraction can be a dominant factor in the conformational preference. researchgate.net Furthermore, hyperconjugative effects, such as the interaction between C-H bonding orbitals and the antibonding orbitals of the C-F or C-N bonds (σC-H → σC-F and σC-H → σC-N), also contribute significantly to the stability of certain conformers. nih.gov

Influence of Fluorine on Ring Conformation

The substitution of hydrogen with fluorine can dramatically alter the conformational equilibrium of the piperidine ring. d-nb.infonih.gov While substituents on a six-membered ring typically prefer the less sterically hindered equatorial position, fluorinated piperidines often defy this trend, showing a preference for the axial position. beilstein-journals.orgresearchgate.net This "axial-F preference" is a well-documented phenomenon attributed to the aforementioned stabilizing electronic interactions. beilstein-journals.orgnih.gov

The polarity of the solvent also plays a crucial role in modulating these conformational preferences. d-nb.infonih.gov Studies have shown that increasing solvent polarity can enhance the stability of the more polar axial conformer. d-nb.infonih.gov This is because polar solvents can better solvate and stabilize the larger dipole moment associated with the axial conformation. nih.gov For example, the conformational behavior of certain N-protected 3,5-difluoropiperidines can be inverted from favoring the equatorial conformer in a nonpolar solvent like chloroform (B151607) to favoring the axial conformer in a polar solvent like DMSO. d-nb.info

The nature of the substituent on the nitrogen atom also has a profound impact. nih.gov For example, in TFA-protected piperidines with a substituent adjacent to the nitrogen, the equatorial fluorine conformer may be favored, whereas the corresponding HCl-analogs may prefer the axial orientation. nih.gov This highlights the subtle balance of steric and electronic effects that dictate the final three-dimensional structure.

Quantum Chemical Studies and Mechanistic Insights

Quantum chemical calculations have become an indispensable tool for understanding the structure, stability, and reactivity of fluorinated piperidines. researchgate.netlookchem.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of these molecules. jksus.org Functionals such as M06-2X and B3LYP, paired with appropriate basis sets like def2-QZVPP or 6-311++G(d,p), are employed to model the conformational behavior and electronic properties of fluorinated piperidines. nih.govresearchgate.net These calculations can accurately predict experimentally observed conformers and provide quantitative data on the energy differences between various conformations. nih.gov

DFT calculations allow for the decomposition of the forces driving conformational preferences. For example, analysis can quantify the contributions of electrostatic interactions, hyperconjugation, and steric repulsion. d-nb.infonih.gov Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to elucidate the role of hyperconjugative interactions in stabilizing specific conformers. researchgate.netresearchgate.net

Table 1: Calculated Free Enthalpy Differences (ΔG) for 3-Fluoropiperidine Derivatives This table illustrates the preference for the axial conformer in different solvents and with different N-substituents, as determined by DFT calculations.

| Compound | N-Substituent | Solvent | ΔG (kcal/mol) (Axial vs. Equatorial) | Axial Preference |

|---|---|---|---|---|

| 3-Fluoropiperidine (1) | TFA | Chloroform | -2.6 (-6.7 in gas phase) | High |

| 3-Fluoropiperidine (1) | HCl | Water | -2.8 (-7.0 in gas phase) | High |

| 3-Fluoropiperidine (1) | H | Water | -1.7 (-5.3 in gas phase) | High |

Data sourced from computational studies on fluorinated piperidines. researchgate.net

Modeling Reaction Pathways and Intermediates

Beyond conformational analysis, quantum chemical methods are used to model reaction pathways and elucidate reaction mechanisms. jksus.orgbeilstein-journals.org By calculating the energies of reactants, transition states, and products, researchers can map out the energetic profile of a chemical reaction. This provides invaluable insights into the feasibility of a proposed mechanism and can help predict the stereochemical outcome of a reaction.

For example, in the synthesis of tetrafluorinated piperidines via visible-light-promoted annulation, computational modeling can help understand the formation of radical intermediates and the subsequent cyclization and reduction steps. beilstein-journals.org These models can clarify the role of the photocatalyst and other reagents in the reaction sequence. beilstein-journals.org

Spectroscopic Characterization Techniques

The structural elucidation of 3-(fluoromethyl)piperidine and its derivatives relies heavily on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. In 3-(fluoromethyl)piperidine, the protons on the piperidine ring would appear as complex multiplets, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial orientation. The protons of the fluoromethyl group (-CH₂F) would exhibit a characteristic doublet due to coupling with the adjacent fluorine atom.

¹³C NMR: Shows the number of unique carbon environments. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with fluorine.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. For 3-(fluoromethyl)piperidine, a distinct signal would be observed for the fluorine atom in the fluoromethyl group. The coupling constant between fluorine and the adjacent protons (²JHF) is a key diagnostic feature. vulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 3-(fluoromethyl)piperidine, characteristic absorption bands would include:

C-F stretch: Typically observed in the region of 1000-1100 cm⁻¹. vulcanchem.com

N-H stretch: For the secondary amine, a peak would be expected around 3300 cm⁻¹. vulcanchem.com

C-H stretch: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule with high accuracy.

Table 2: Predicted Spectroscopic Data for a Fluorinated Piperidine This table provides an example of the kind of data obtained from spectroscopic analysis for a related compound, (S)-3-Fluoro-3-(fluoromethyl)piperidine. While not identical, it illustrates the expected spectral regions and patterns.

| Technique | Region/Shift | Assignment |

|---|---|---|

| ¹H NMR | δ 4.8–5.2 ppm | Multiplet for -CHF protons |

| δ 3.1–3.4 ppm | Axial and equatorial ring protons | |

| ¹⁹F NMR | δ -210 to -230 ppm | Fluorine in the fluoromethyl group |

| IR | ~1100 cm⁻¹ | C-F stretching vibrations |

| ~3300 cm⁻¹ | N-H stretch of secondary amine |

Data is predictive for a similar structure and sourced from literature. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of fluorinated piperidines, including 3-(Fluoromethyl)piperidine. It provides critical insights into stereochemistry and the conformational preferences of the molecule in solution. The piperidine ring typically adopts a chair conformation, and the orientation of the fluoromethyl group—whether axial or equatorial—profoundly influences the compound's physicochemical and biological properties. researchgate.netnih.govvulcanchem.com

Systematic studies on a range of fluorinated piperidine derivatives have been conducted using NMR spectroscopy to understand their conformational behavior. researchgate.netnih.govnih.gov Analysis of coupling constants, particularly the three-bond fluorine-proton coupling (³J(¹⁹F,¹H)), allows for the determination of the relative orientation of the fluorine atom(s). researchgate.netnih.gov For instance, a study on various N-substituted 3-fluoropiperidines revealed that many analogues exhibit a strong preference for the fluorine atom to be in an axial position. researchgate.net This preference is influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and solvation effects. researchgate.netnih.govnih.govresearchgate.net

In the case of 3-(Fluoromethyl)piperidine derivatives, both ¹H NMR and ¹³C NMR spectra provide essential data. The protons of the fluoromethyl group (-CH₂F) typically appear as a multiplet in the ¹H NMR spectrum due to coupling with the fluorine atom. mdpi.com Similarly, the carbon of the -CH₂F group shows a characteristic signal in the ¹³C NMR spectrum, which is split due to one-bond C-F coupling. The chemical shifts and coupling patterns of the piperidine ring protons and carbons are sensitive to the substituent's orientation. rsc.orgmdpi.comcdnsciencepub.com

Detailed 2D NMR experiments, such as COSY, HMQC, and HMBC, are instrumental in assigning all proton and carbon signals unambiguously. mdpi.com These assignments are crucial for determining the relative stereochemistry of the molecule. For example, in a study of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, ¹H-NMR spectra showed characteristic multiplets and triplets for the piperidinyl protons, which helped in confirming the structure. mdpi.com

The table below summarizes typical NMR data used in the analysis of fluorinated piperidines.

| NMR Technique | Information Gained | Typical Observations for Fluorinated Piperidines |

| ¹H NMR | Proton environment and coupling | Multiplets for ring protons, characteristic shifts for protons near fluorine. |

| ¹³C NMR | Carbon skeleton and electronic environment | Signals are influenced by the electron-withdrawing nature of fluorine. |

| ¹⁹F NMR | Direct observation of fluorine environment | Chemical shifts indicate the electronic environment of the fluorine atom. |

| ³J(¹⁹F,¹H) Coupling | Dihedral angle and conformation | Larger coupling constants can indicate specific spatial relationships between F and H. researchgate.net |

| 2D NMR (COSY, HMQC, HMBC) | Connectivity and complete structural assignment | Correlation peaks establish the bonding network within the molecule. mdpi.com |

Computational DFT calculations are often used in conjunction with experimental NMR data to rationalize the observed conformational preferences. researchgate.netnih.gov These calculations can provide the free enthalpy differences (ΔG) between different conformers (e.g., axial vs. equatorial), which often align well with experimental observations. researchgate.netnih.gov

Advanced Mass Spectrometry and Chromatographic Methods for Purity and Identity

The purity and identity of 3-(Fluoromethyl)piperidine and its derivatives are routinely established using a combination of chromatographic techniques and mass spectrometry (MS). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the compound from impurities, while MS provides precise mass information for identity confirmation. cat-online.comunodc.orgnih.gov

Chromatographic Methods: Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of piperidine derivatives. nih.govijper.org A typical setup might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. unodc.orgnih.govijper.org For chiral compounds like (S)- or (R)-3-(Fluoromethyl)piperidine, chiral HPLC is essential to determine enantiomeric purity. google.com This can be achieved using chiral stationary phases, such as cellulose-based columns. In some cases, pre-column derivatization is employed to enhance detection sensitivity and chromatographic performance. nih.govgoogle.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another key technique for purity assessment. unodc.orgnist.govshimadzu.com GC separates volatile compounds, and the subsequent MS analysis provides mass spectra for each component. nist.gov The fragmentation pattern observed in the electron ionization (EI) mass spectrum serves as a fingerprint for the compound, aiding in its identification. nist.govnih.gov

The following table outlines common chromatographic methods for purity and identity analysis.

| Method | Stationary Phase Example | Mobile/Carrier Phase Example | Detector | Application |

| RP-HPLC | C18 Column nih.gov | Acetonitrile/Water with buffer ijper.org | UV, DAD | Quantitative analysis, Purity determination nih.govgoogle.com |

| Chiral HPLC | Cellulose-based (e.g., Crownpak™) google.com | Perchloric acid/Methanol google.com | Refractive Index (RI), UV | Enantiomeric purity analysis google.com |

| GC | Capillary column (e.g., DB-5ms) | Helium | FID, MS | Purity, Identification of volatile impurities unodc.org |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the molecular formula of 3-(Fluoromethyl)piperidine. rsc.orgprinceton.edu Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide mass accuracy in the parts-per-million (ppm) range, allowing for the confident determination of the elemental composition. rsc.orgprinceton.edursc.org The mass spectrum of a 3-(trifluoromethyl)piperidine (B1302779) derivative would show a molecular ion peak corresponding to its calculated exact mass. mdpi.com For instance, the mass spectrum of a synthesized 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative displayed a molecular ion peak that confirmed its structure. mdpi.com

Molecular Modeling and Simulation for Structure-Activity Relationships

Molecular modeling and computational simulations are indispensable tools for understanding the structure-activity relationships (SAR) of 3-(Fluoromethyl)piperidine derivatives. nih.govtandfonline.com These methods provide insights into how the three-dimensional structure of the molecule, influenced by the fluoromethyl group, affects its interaction with biological targets. nih.govclinmedkaz.org

Molecular Docking: Molecular docking studies are performed to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govresearchgate.netresearchgate.net For piperidine-based compounds, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to biological activity. nih.govresearchgate.net For example, in the development of inhibitors for a specific enzyme, docking studies can help rationalize why certain derivatives show higher potency. The introduction of a fluoromethyl group can alter lipophilicity and electrostatic potential, leading to different binding modes compared to non-fluorinated analogues.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, evaluating its stability over time. nih.govresearchgate.netresearchgate.net Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other and the stability of their interactions in a simulated physiological environment. nih.gov This is particularly important for flexible molecules like piperidine derivatives, where conformational changes can occur upon binding. nih.gov